molecular formula C4H6N4 B1311096 Pyridazine-3,6-diamine CAS No. 61070-99-3

Pyridazine-3,6-diamine

Cat. No. B1311096
CAS RN: 61070-99-3
M. Wt: 110.12 g/mol
InChI Key: DGGSOPZZJKIXQG-UHFFFAOYSA-N
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Description

Pyridazine-3,6-diamine is a chemical compound with the molecular formula C4H6N4 and a molecular weight of 110.12 . It is also known by its English name Pyridazine-3,6-diamine .


Synthesis Analysis

Pyridazine synthesis involves various methods. One approach is the Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another method involves an unexpected C-C bond cleavage in the absence of metal, enabling an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .


Molecular Structure Analysis

The molecular structure of Pyridazine-3,6-diamine is characterized by a pyridazine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 2 .


Chemical Reactions Analysis

Pyridazine-3,6-diamine can participate in various chemical reactions. For instance, it can undergo aza-Diels-Alder reaction with 1,2,3-triazines to synthesize 6-aryl-pyridazin-3-amines .

Scientific Research Applications

Medicinal Chemistry

Pyridazine and Pyridazinone derivatives have shown a wide range of pharmacological activities . They are used in the development of drugs with various biological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and more .

Agrochemicals

Various Pyridazinone derivatives are well known as agrochemicals . They are present in some commercially available drugs and agrochemicals .

Optoelectronics

Pyridazine derivatives have potential applications in optoelectronics . They are used in the development of fluorescent materials and sensors .

Anti-Inflammatory and Analgesic

Pyridazine and its derivatives have been shown to possess anti-inflammatory and analgesic properties . They are used in the development of drugs for the treatment of inflammation and pain .

Antiviral

Pyridazine derivatives have been reported to have antiviral properties . They are used in the development of antiviral drugs .

Antidiabetic

Pyridazine derivatives have been reported to have antidiabetic properties . They are used in the development of drugs for the treatment of diabetes .

Molecular Recognition and Drug Discovery

The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions . These properties contribute to unique applications in molecular recognition while the inherent polarity, low cytochrome P450 inhibitory effects and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .

Antimetabolite

Diazine alkaloid (pyridazine, pyrimidine and pyrazine) scaffold, a widespread two-nitrogen containing compounds in nature (DNA, RNA, flavors, and fragrances), constitutes a central building block for a wide range of pharmacological applications . Diazines are reported to exhibit antimetabolite (antifolate and) properties .

Antiallergic

Pyridazine derivatives have been reported to have antiallergic properties . They are used in the development of drugs for the treatment of allergies .

Safety And Hazards

Pyridazine-3,6-diamine can be harmful if inhaled, comes into contact with skin, or if swallowed . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Pyridazine and its derivatives, including Pyridazine-3,6-diamine, have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities . This suggests that this compound and its derivatives could be further explored for their therapeutic benefits .

properties

IUPAC Name

pyridazine-3,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4/c5-3-1-2-4(6)8-7-3/h1-2H,(H2,5,7)(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGSOPZZJKIXQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90423365
Record name Pyridazine-3,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridazine-3,6-diamine

CAS RN

61070-99-3
Record name Pyridazine-3,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
L Xing, A Petitjean, R Schmidt… - Synthetic Communications, 2007 - Taylor & Francis
An efficient two‐step synthesis of 3,6‐diaminopyridazine from 3,6‐dichloropyridazine is reported. In this synthetic procedure, 4‐methoxybenzylamine was used as a nitrogen source to …
Number of citations: 1 www.tandfonline.com
J Wlochal, A Bailey - Tetrahedron Letters, 2015 - Elsevier
Substituted pyridazine-3,6-diamines are attractive but poorly precedented scaffolds in medicinal chemistry and are challenging targets in terms of synthetic tractability. In the following …
Number of citations: 7 www.sciencedirect.com
A Javed, S Sapra, A Alam - International Journal of Pharmaceutical …, 2018 - go.gale.com
Objective: The present study focussed on the synthesis of pyridazine analogs to explore broad-spectrum antimicrobial study. Since pyridazine analogs are not conventionally found in …
Number of citations: 1 go.gale.com
D Pandiarajan, R Ramesh - Polyhedron, 2012 - Elsevier
The reaction of [RuX 3 (AsPh 3 ) 3 ] and N,N-disubstituted pyridazine-3,6-diamine in benzene under reflux afford novel binuclear, halo-bridged, ruthenium(III) complexes with the …
Number of citations: 5 www.sciencedirect.com
Y Nakagami, S Nishimura, T Murasugi… - British Journal of …, 2002 - Wiley Online Library
Fibril formation of amyloid β peptide (Aβ) is considered to be responsible for the pathology of Alzheimer's disease (AD). The Aβ fibril is formed by a protein misfolding process in which …
Number of citations: 128 bpspubs.onlinelibrary.wiley.com
KY Yoon, I Lee, J Yang, JH Lee, YS Choe - 2010 - Soc Nuclear Med
1495 Objectives Alzheimer’s disease (AD) is pathologically characterized by the accumulation of amyloid plaques and neurofibrillary tangles in the brain. Therefore, in vivo imaging of …
Number of citations: 2 jnm.snmjournals.org
KY Yoon, YS Choe, JY Choi, KH Lee, BT Kim - 2011 - Soc Nuclear Med
1568 Objectives N,N′-Bis(3-hydroxyphenyl)pyridazine-3,6-diamine (RS-0406) is known to inhibit β-amyloid (Aβ) fibrillogenesis as a β-sheet breaker. Therefore, radiolabeled RS-0406 …
Number of citations: 2 jnm.snmjournals.org
A Boltjes, M Konstantinidou, L Gao… - … Reactions in High …, 2022 - research.rug.nl
A series of unprecedented imidazo [1, 2-a] pyrazin-8-amines are synthesized from simple and readily available building blocks. This scaffold is of high interest due to its similarity to …
Number of citations: 0 research.rug.nl
A Boltjes, M Konstantinidou… - … and application of …, 2019 - research.rug.nl
A series of unprecedented imidazo [1, 2-a] pyrazin-8-amines are synthesized from simple and readily available building blocks. This scaffold is of high interest due to its similarity to …
Number of citations: 0 research.rug.nl
L Xing - 2005 - spectrum.library.concordia.ca
Naphthyridine-based macrocycles with urea and formamidine linkages and pyridazine-based macrocyclic ureas with alternating 3,6-pyridazine/2,6-toluene subunits were synthesized …
Number of citations: 3 spectrum.library.concordia.ca

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